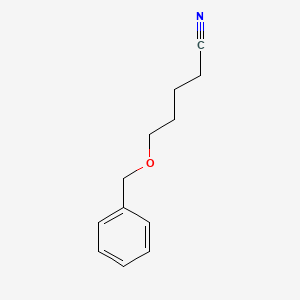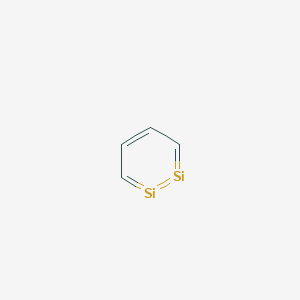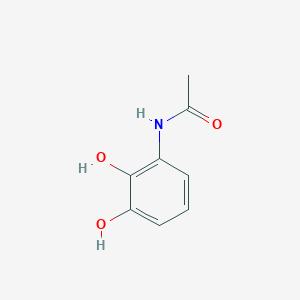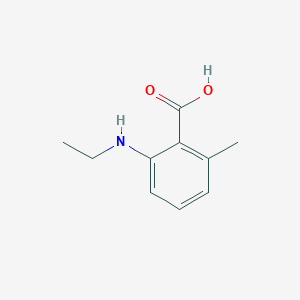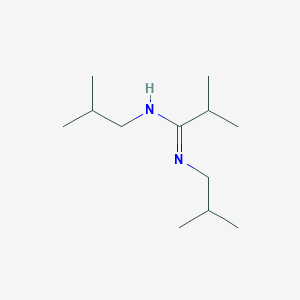![molecular formula C11H17I B14346706 3-(1-Iodoethylidene)-2,2-dimethylbicyclo[2.2.1]heptane CAS No. 92214-46-5](/img/structure/B14346706.png)
3-(1-Iodoethylidene)-2,2-dimethylbicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Iodoethylidene)-2,2-dimethylbicyclo[221]heptane is a complex organic compound characterized by its unique bicyclic structure This compound belongs to the class of bicyclo[221]heptanes, which are known for their rigidity and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Iodoethylidene)-2,2-dimethylbicyclo[2.2.1]heptane typically involves a series of organic reactions. One common method is the Diels-Alder reaction, which forms the bicyclic skeleton. This reaction involves the cycloaddition of a diene and a dienophile under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by halogenation. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(1-Iodoethylidene)-2,2-dimethylbicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxygenated derivatives.
Reduction Reactions: Reduction can lead to the formation of different reduced forms of the compound.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxidized products, and reduced forms of the original compound .
Scientific Research Applications
3-(1-Iodoethylidene)-2,2-dimethylbicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-Iodoethylidene)-2,2-dimethylbicyclo[2.2.1]heptane involves its interaction with various molecular targets. The iodoethylidene group can participate in electrophilic addition reactions, while the bicyclic structure provides stability and rigidity. The compound can interact with enzymes and receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Norbornane: A simpler bicyclic compound with similar structural features.
Bicyclo[2.2.2]octane: Another bicyclic compound with a different ring structure.
Camphor: A naturally occurring bicyclic compound with medicinal properties
Uniqueness
3-(1-Iodoethylidene)-2,2-dimethylbicyclo[22Its rigid bicyclic structure also sets it apart from other similar compounds .
Properties
CAS No. |
92214-46-5 |
|---|---|
Molecular Formula |
C11H17I |
Molecular Weight |
276.16 g/mol |
IUPAC Name |
3-(1-iodoethylidene)-2,2-dimethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H17I/c1-7(12)10-8-4-5-9(6-8)11(10,2)3/h8-9H,4-6H2,1-3H3 |
InChI Key |
PXGMRMXORMWPGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1C2CCC(C2)C1(C)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


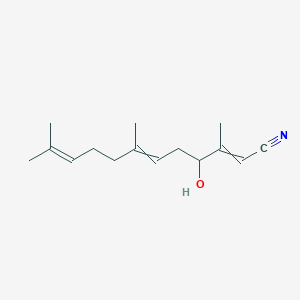
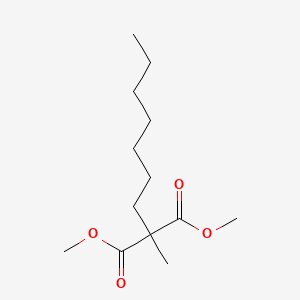
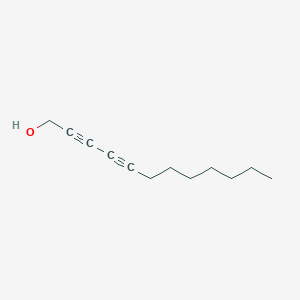
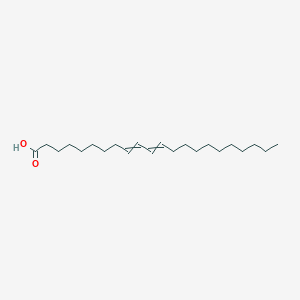
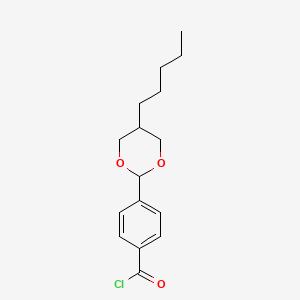
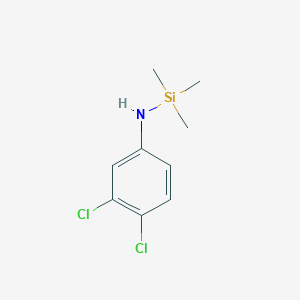
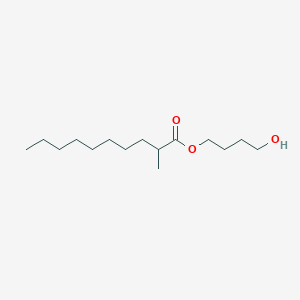
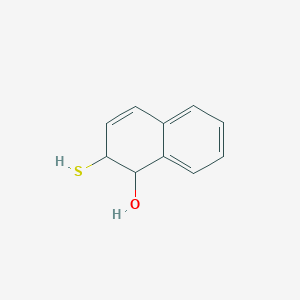
![3-(Phenylsulfanyl)bicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14346698.png)
